

An In-depth Technical Guide to N-(3-aminophenyl)isovaleramide

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Compound of Interest

Compound Name: *N-(3-aminophenyl)-3-methylbutanamide*

CAS No.: 926225-62-9

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This technical guide provides a comprehensive overview of N-(3-aminophenyl)isovaleramide, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, outlines a putative synthesis pathway, and describes relevant analytical methodologies for its characterization.

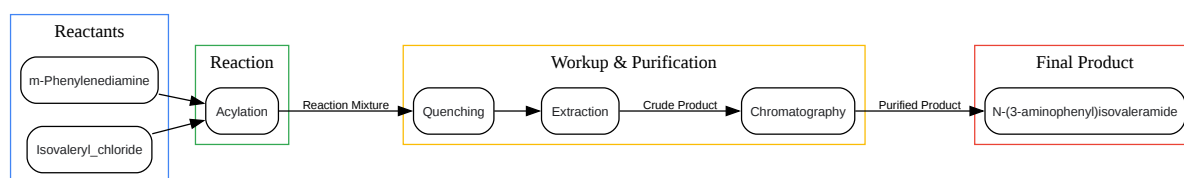
Core Molecular Attributes

N-(3-aminophenyl)isovaleramide is an organic compound featuring a phenylenediamine core functionalized with an isovaleramide side chain. While specific experimental data for this exact molecule is not readily available in public databases, its molecular formula and weight can be determined from its constituent parts. The isovaleramide group is derived from isovaleric acid, and the aminophenyl group from m-phenylenediamine.

A summary of its core attributes is presented below:

Attribute	Value
Molecular Formula	C ₁₁ H ₁₆ N ₂ O
Molecular Weight	192.26 g/mol
IUPAC Name	N-(3-aminophenyl)-3-methylbutanamide
Synonyms	3'-amino-isovaleranilide

The structural representation of N-(3-aminophenyl)isovaleramide is crucial for understanding its chemical behavior.



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Caption: Proposed synthesis workflow for N-(3-aminophenyl)isovaleramide.

Detailed Experimental Protocol

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
- **Acylation:** Add isovaleryl chloride dropwise to the cooled solution of m-phenylenediamine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be included to scavenge the HCl byproduct.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Workup:** Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This synthetic approach is analogous to the synthesis of other N-acyl-phenylenediamines. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides involves the reaction of acyl chlorides with p-nitroaniline, followed by reduction of the nitro group. [\[1\]](#)

Analytical Characterization

The identity and purity of synthesized N-(3-aminophenyl)isovaleramide should be confirmed using a suite of analytical techniques.

Spectroscopic and Chromatographic Methods

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of the 3-aminophenyl group, the amide proton, the primary amine protons, and the aliphatic protons of the isovaleryl group.
^{13}C NMR	Resonances for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the isovaleryl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight (192.26 g/mol).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.

The analytical methods for amino acid determination, such as HPLC with pre-column or post-column derivatization, can be adapted for the analysis of related compounds. [2]

Protocol: Purity Determination by HPLC

- **Sample Preparation:** Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is typically suitable.
 - **Mobile Phase:** A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
 - **Flow Rate:** 1.0 mL/min.

- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).
- Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated from the peak area of the main component relative to the total peak area.

Method validation for such chromatographic techniques should be performed in accordance with ICH guidelines to ensure accuracy and precision. [3]

Potential Applications and Biological Relevance

The structural motifs within N-(3-aminophenyl)isovaleramide suggest potential for biological activity. The isovaleramide moiety is found in compounds with anxiolytic and sedative properties. [4]Isovaleramide itself has been identified as an anticonvulsant molecule. [5][6]The 3-aminophenyl group is a common scaffold in medicinal chemistry and can serve as a versatile building block for further functionalization.

The development of novel phenylalanine amides for use in peptide analogs highlights the utility of similar structures in drug discovery. [7][8]Furthermore, substituted anilines have been identified as mimics for benzamidine in the development of enzyme inhibitors. [9]

Safety and Handling

While specific toxicity data for N-(3-aminophenyl)isovaleramide is not available, it should be handled with the standard precautions for laboratory chemicals. Similar compounds, such as N-(3-aminophenyl)propionamide, are listed as irritants. [10]It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.

Conclusion

This technical guide provides a foundational understanding of N-(3-aminophenyl)isovaleramide, from its basic molecular properties to potential synthetic and analytical methodologies. The information presented is based on established chemical principles and data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and development.

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